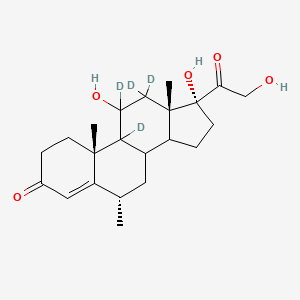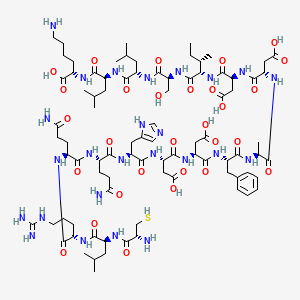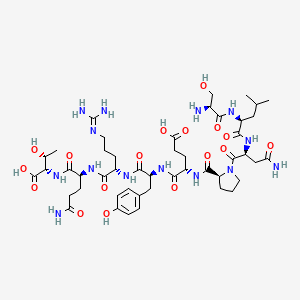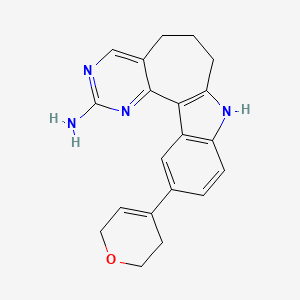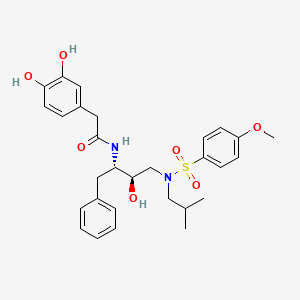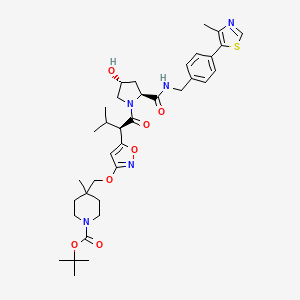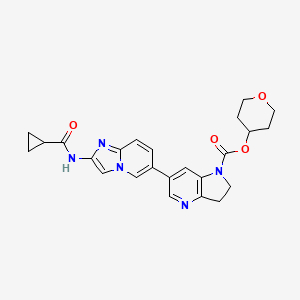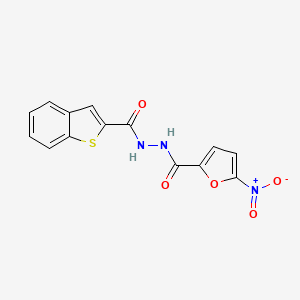
N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is a complex organic compound that combines the structural features of benzothiophene, furan, and carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide typically involves the reaction of benzothiophene-2-carbonyl chloride with 5-nitrofuran-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to maximize yield and purity, and the process would be carried out in a controlled environment to ensure safety and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted hydrazide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrofuran moiety may interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the benzothiophene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-2-carbonyl chloride: A precursor in the synthesis of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide.
5-nitrofuran-2-carbohydrazide: Another precursor in the synthesis of the target compound.
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide derivatives: Various derivatives can be synthesized by modifying the hydrazide or nitrofuran moieties.
Uniqueness
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is unique due to its combination of benzothiophene and nitrofuran moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C14H9N3O5S |
|---|---|
Molecular Weight |
331.31 g/mol |
IUPAC Name |
N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C14H9N3O5S/c18-13(9-5-6-12(22-9)17(20)21)15-16-14(19)11-7-8-3-1-2-4-10(8)23-11/h1-7H,(H,15,18)(H,16,19) |
InChI Key |
WQVGKOOIZTYHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
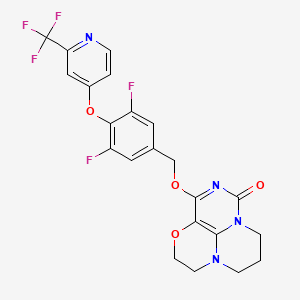
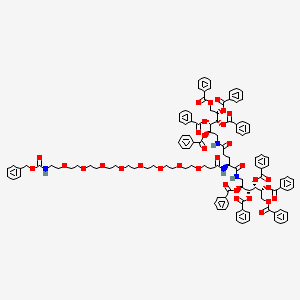
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
